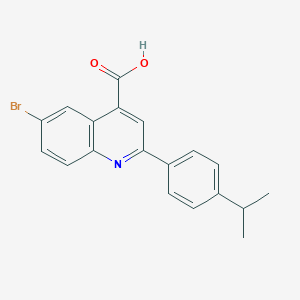

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFVYBXTAZBAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359749 | |

| Record name | 6-bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438531-43-2 | |

| Record name | 6-bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core mechanism of action for this compound. While direct experimental literature on this specific molecule is nascent, its structural classification as a 2-aryl-quinoline-4-carboxylic acid allows for a robust, evidence-based elucidation of its primary biological target and downstream cellular effects. This document synthesizes data from extensive studies on analogous compounds to posit that its principal mechanism is the potent and specific inhibition of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. We will explore the molecular interactions governing this inhibition, the resultant cellular consequences, and the therapeutic potential that arises from this mechanism. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to validate these mechanistic claims in their own laboratories.

Introduction and Molecular Overview

This compound is a small molecule belonging to the quinoline class of heterocyclic aromatic compounds. Its structure is characterized by a quinoline-4-carboxylic acid core, substituted at the 2-position with a 4-isopropylphenyl group and at the 6-position with a bromine atom.

| Chemical Attribute | Value |

| CAS Number | 351001-10-0[1] |

| Molecular Formula | C₁₉H₁₆BrNO₃[1] |

| Molecular Weight | 386.24 g/mol [1] |

| Chemical Structure | (See Figure 1) |

Figure 1. Chemical Structure of this compound.

The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore, recognized for its interaction with various biological targets. Notably, this structural class shares significant homology with brequinar, a potent and well-characterized inhibitor of Dihydroorotate Dehydrogenase (DHODH).[2][3][4] Based on this strong structural precedent, the central hypothesis of this guide is that this compound functions as a DHODH inhibitor.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary mechanism of action is the inhibition of DHODH, a flavin-dependent mitochondrial enzyme.[5] This enzyme is a critical bottleneck in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[6][7]

The Biological Role of DHODH

DHODH catalyzes the fourth committed step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate.[8] This reaction is uniquely linked to the mitochondrial electron transport chain.[9] By blocking this step, the entire pathway is halted, depriving cells of the essential pyrimidines (uridine, cytidine, and thymidine) necessary for proliferation and survival.[5][6] Rapidly dividing cells, such as activated lymphocytes and cancer cells, are particularly dependent on this de novo pathway and are therefore highly susceptible to DHODH inhibition.[6][8][9]

Caption: The de novo pyrimidine synthesis pathway and the inhibitory role of the compound.

Molecular Interactions with the DHODH Binding Site

Structure-guided studies of similar quinoline-based inhibitors complexed with DHODH reveal a conserved binding mode within the brequinar pocket.[2][10]

-

The Carboxylic Acid Anchor: The 4-carboxylic acid moiety is the critical pharmacophore. It forms a salt bridge with a conserved arginine residue (R136) and a hydrogen bond with a glutamine (Q47) or tyrosine residue in the binding pocket, firmly anchoring the molecule.[2]

-

The Lipophilic Pocket: The 2-aryl group, in this case, the 4-isopropylphenyl moiety, extends into a hydrophobic channel typically occupied by the enzyme's natural substrate, ubiquinone. The lipophilicity of this group is essential for potent inhibition.[2]

-

Quinoline Ring Interactions: The planar quinoline ring system establishes favorable pi-stacking and van der Waals interactions with nonpolar residues lining the pocket.

-

Halogen Substitution: The 6-bromo substituent can further enhance binding affinity through halogen bonding or by modifying the electronic properties of the quinoline ring system, potentially leading to increased potency.

Caption: Key pharmacophore interactions within the DHODH binding site.

Downstream Cellular Consequences

The inhibition of DHODH initiates a cascade of cellular events stemming directly from pyrimidine starvation.

-

Cell Cycle Arrest: Depletion of the nucleotide pool prevents cells from progressing through the S-phase of the cell cycle, leading to proliferation arrest.[6]

-

Mitochondrial Stress: As DHODH is linked to the electron transport chain, its inhibition can induce mitochondrial oxidative stress, leading to the release of mitochondrial DNA (mtDNA) into the cytoplasm.[8]

-

Immune Pathway Activation: Cytosolic mtDNA can act as a damage-associated molecular pattern (DAMP), activating the stimulator of interferon gene (STING) pathway. This can trigger innate immune responses, including pyroptosis, a form of inflammatory cell death.[8]

These downstream effects are the foundation for the therapeutic applications of DHODH inhibitors in oncology and autoimmune diseases.[5][8]

Caption: Cellular cascade following the inhibition of DHODH.

Therapeutic Implications

The mechanism of DHODH inhibition underpins the compound's potential in several therapeutic areas.

-

Oncology: Cancer cells exhibit high proliferative rates and are highly dependent on de novo pyrimidine synthesis, making them vulnerable to DHODH inhibitors.[6][8]

-

Autoimmune Disorders: The efficacy of approved drugs like Leflunomide and Teriflunomide in rheumatoid arthritis and multiple sclerosis stems from their ability to suppress the proliferation of autoreactive lymphocytes.[5][6]

-

Antiviral & Antiparasitic: Many viruses and parasites, including malaria, rely on the host's pyrimidine synthesis machinery for replication, making DHODH an attractive target for broad-spectrum antiviral and antimalarial agents.[5][11][12]

-

Anti-inflammatory: Beyond immunomodulation via DHODH, some quinoline carboxylic acids have shown potential to act as cyclooxygenase (COX) inhibitors, which could contribute to a broader anti-inflammatory profile.[13]

Experimental Validation Protocols

To empirically validate the proposed mechanism of action for this compound, the following experimental workflows are recommended.

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity and calculate the IC₅₀ value of the compound against purified human DHODH.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

Prepare solutions of recombinant human DHODH, dihydroorotate (substrate), and 2,6-dichloroindophenol (DCIP, electron acceptor).

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer.

-

Add serial dilutions of the test compound (and a DMSO vehicle control).

-

Add the DHODH enzyme and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of dihydroorotate and DCIP.

-

-

Data Acquisition:

-

Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader. The rate of DCIP reduction is proportional to DHODH activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each compound concentration.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cell Proliferation Assay with Uridine Rescue

Objective: To confirm that the compound's anti-proliferative effect is specifically mediated by pyrimidine starvation.

Methodology:

-

Cell Culture:

-

Seed a rapidly proliferating cell line (e.g., Jurkat T-cells, A549 lung cancer cells) in 96-well plates and allow them to adhere/stabilize overnight.

-

-

Treatment:

-

Prepare two sets of serial dilutions of the test compound.

-

Treat the first set of plates with the compound dilutions alone.

-

Treat the second set of plates with the compound dilutions in media supplemented with a rescue agent (e.g., 100 µM uridine).

-

Include vehicle control and media-only wells.

-

-

Incubation:

-

Incubate the plates for 72 hours under standard cell culture conditions.

-

-

Viability Assessment:

-

Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) and measure the signal according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the IC₅₀ of the compound in the absence and presence of uridine. A significant rightward shift (increase) in the IC₅₀ value in the presence of uridine confirms that the anti-proliferative activity is due to the inhibition of pyrimidine synthesis.

-

Caption: Workflow for the uridine rescue cell proliferation assay.

Conclusion

This compound is a potent small molecule whose mechanism of action can be confidently assigned to the inhibition of dihydroorotate dehydrogenase. This is based on the well-established pharmacology of its 2-aryl-quinoline-4-carboxylic acid structural class. By binding to the brequinar pocket of DHODH, it blocks the de novo synthesis of pyrimidines, leading to the arrest of cellular proliferation and the induction of cellular stress pathways. This targeted mechanism provides a strong rationale for its investigation and development as a therapeutic agent in oncology, autoimmune disorders, and infectious diseases. The experimental protocols detailed herein provide a clear roadmap for researchers to rigorously validate this mechanism and further explore the compound's biological activity.

References

- 1. scbt.com [scbt.com]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 7. scbt.com [scbt.com]

- 8. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 11. physchemres.org [physchemres.org]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Elucidation of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties. The precise structural characterization of novel derivatives is paramount for understanding structure-activity relationships (SAR) and for the rational design of new chemical entities. This in-depth guide provides a comprehensive, field-proven workflow for the complete structural elucidation of a novel quinoline derivative, 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of analytical techniques, instead offering a logical, self-validating system of inquiry. We will explore the causality behind experimental choices, ensuring that each step in the elucidation process builds upon the last, leading to an unambiguous structural assignment.

Part 1: Synthesis and Preliminary Characterization

The journey to structural elucidation begins with the synthesis of the target compound. A plausible and efficient route to quinoline-4-carboxylic acids is the Pfitzinger reaction.[1][2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2]

1.1: Proposed Synthetic Pathway: The Pfitzinger Reaction

The synthesis of this compound can be achieved by reacting 6-bromoisatin with 1-(4-isopropylphenyl)ethan-1-one in a basic medium, such as potassium hydroxide in ethanol.[2][3]

The mechanism of the Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[1][2] This is followed by condensation of the aniline moiety of the intermediate with the carbonyl group of the ketone to form an imine (Schiff base).[2][3] Tautomerization to an enamine, subsequent intramolecular cyclization, and dehydration yield the final quinoline-4-carboxylic acid product.[1][2]

1.2: Experimental Protocol: Synthesis via Pfitzinger Reaction

Materials:

-

6-Bromoisatin

-

1-(4-isopropylphenyl)ethan-1-one

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, and filtration apparatus.

Procedure:

-

Preparation of the Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add a stoichiometric equivalent of 6-bromoisatin. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium salt of the opened isatin ring.

-

Addition of the Carbonyl Compound: Add a stoichiometric equivalent of 1-(4-isopropylphenyl)ethan-1-one to the reaction mixture dropwise.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-14 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry.[2] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[2]

1.3: Visualizing the Synthetic Workflow

Caption: Workflow for the synthesis of the target compound.

Part 2: Spectroscopic and Spectrometric Analysis

With the compound synthesized, the next critical phase is its structural elucidation using a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated picture of the molecule.

2.1: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable information about its elemental composition through isotopic patterns.

Expected Findings: For this compound (C20H16BrNO2), the presence of a bromine atom is a key diagnostic feature. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[4][5][6] This will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with the two peaks being of nearly equal intensity.[4][5][6]

Table 1: Predicted Mass Spectrometry Data

| Ion | Calculated m/z (for 79Br) | Calculated m/z (for 81Br) | Expected Relative Intensity |

| [M]+• | 393.0364 | 395.0344 | ~1:1 |

| [M-COOH]+ | 348.0439 | 350.0419 | ~1:1 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the molecular ion ([M+H]+ or [M-H]-) and any characteristic fragments.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass. Analyze the isotopic pattern to confirm the presence of one bromine atom.

2.2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Findings:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm-1, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7][8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1680 cm-1 is anticipated for the carbonyl group of the carboxylic acid, with the conjugation to the quinoline ring potentially lowering the frequency.[8][9]

-

C=N and C=C Stretches (Aromatic): Multiple sharp bands in the 1600-1450 cm-1 region corresponding to the quinoline and phenyl rings.

-

C-O Stretch (Carboxylic Acid): An absorption band in the 1320-1210 cm-1 region.[7][9]

-

C-Br Stretch: A band in the lower frequency region, typically below 700 cm-1.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibration | Expected Frequency (cm-1) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1710-1680 |

| Aromatic Rings | C=C/C=N Stretch | 1600-1450 |

| Carboxylic Acid | C-O Stretch | 1320-1210 |

| Alkyl | C-H Stretch | 2960-2850 |

| Aryl Halide | C-Br Stretch | < 700 |

2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

2.3.1: ¹H NMR Spectroscopy

Expected Findings: The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

-

Carboxylic Acid Proton: A singlet, typically downfield between 12-13 ppm, which may be broad.[8]

-

Aromatic Protons: A series of doublets and multiplets in the 7.5-9.0 ppm region corresponding to the protons on the quinoline and phenyl rings. The substitution pattern will dictate the coupling patterns.

-

Isopropyl Protons: A septet for the CH group and a doublet for the two CH3 groups, characteristic of an isopropyl moiety.

2.3.2: ¹³C NMR Spectroscopy

Expected Findings: The ¹³C NMR spectrum will show all the unique carbon atoms in the molecule.

-

Carboxylic Acid Carbonyl: A signal in the 165-185 ppm range.[8]

-

Aromatic Carbons: Multiple signals in the 120-150 ppm region.

-

Isopropyl Carbons: Signals for the CH and CH3 carbons in the aliphatic region (typically < 40 ppm).

2.3.3: 2D NMR Experiments (COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, a series of 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the connectivity within spin systems (e.g., the protons on the phenyl and quinoline rings).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, which is good for carboxylic acids) in a clean NMR tube.[10]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.[10]

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse sequences.

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants. Use the 2D spectra to build up the molecular structure piece by piece.

2.4: Visualizing the Elucidation Workflow

References

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Advancing Quinoline Carboxylic Acid Derivatives

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is a complex heterocyclic compound belonging to the quinoline carboxylic acid class. Molecules within this class are of significant interest in medicinal chemistry and materials science, often serving as scaffolds for therapeutic agents or functional materials.[1][2][3] The utility of any active pharmaceutical ingredient (API) or advanced chemical intermediate is fundamentally linked to its solubility. Solubility dictates the bioavailability of a drug, influences its formulation design, and governs its behavior in biological assays and synthetic reaction media.[4][5][6]

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present robust, field-proven protocols for its empirical determination, and discuss the critical factors that modulate its dissolution in various solvent systems. This document is designed to equip researchers with the necessary knowledge to confidently and accurately characterize this compound for downstream applications.

Molecular Structure Analysis and Predicted Solubility Behavior

A thorough analysis of the molecular structure of this compound is the first step in predicting its solubility.[5] The molecule possesses several key functional groups that will govern its interaction with different solvents.

-

Quinoline Core: The fundamental quinoline ring system is a weakly basic aromatic heterocycle.[1][2] Its nitrogen atom can be protonated in acidic conditions, increasing aqueous solubility.

-

Carboxylic Acid (-COOH): This is a strongly acidic functional group. In basic solutions (pH > pKa), it will deprotonate to form a highly polar carboxylate salt (-COO⁻), which is expected to dramatically increase solubility in aqueous media.[7][8]

-

Bromo (-Br) and Isopropylphenyl Groups: These substituents are large and non-polar (lipophilic). They contribute significantly to the molecule's overall hydrophobicity, which will favor solubility in organic solvents and limit solubility in water.

Causality: The solubility of this molecule is a delicate balance between the polar, ionizable groups (carboxylic acid and quinoline nitrogen) and the large, non-polar hydrocarbon and brominated aromatic portions. Therefore, its solubility is expected to be highly dependent on the pH of aqueous solutions and the polarity of organic solvents.[9][10]

Predicted Solubility Profile

Based on the structural analysis, we can predict the qualitative solubility in common laboratory solvents. This serves as a hypothesis to be tested experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Low to Insoluble | The polar carboxylic acid and quinoline groups will prevent dissolution in highly non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents can engage in dipole-dipole interactions and are capable of solvating the large non-polar regions of the molecule. |

| Polar Protic | Ethanol, Methanol | Moderate | The molecule can act as a hydrogen bond donor (via -COOH) and acceptor (via -COOH and quinoline N). Solubility will be influenced by the balance with the large hydrophobic parts.[9] |

| Aqueous (Neutral) | Water (pH ~7) | Very Low | The molecule's large, non-polar surface area will likely dominate at neutral pH, leading to poor aqueous solubility. |

| Aqueous (Acidic) | 5% HCl (aq) | Low to Moderate | Protonation of the quinoline nitrogen may slightly enhance solubility, but the carboxylic acid remains protonated and the overall molecule is still largely hydrophobic.[7] |

| Aqueous (Basic) | 5% NaOH (aq), 5% NaHCO₃ (aq) | High | Deprotonation of the carboxylic acid to form a carboxylate salt will significantly increase polarity and promote dissolution in aqueous base.[7][8] |

Experimental Determination of Solubility: A Validating Workflow

To move from prediction to empirical data, a systematic experimental approach is required. The following workflow ensures a comprehensive and reliable characterization of the compound's solubility.

Diagram of the Solubility Determination Workflow

Caption: A systematic workflow for solubility testing.

Protocol 1: Qualitative Solubility Testing

This initial screening provides rapid insights and helps in selecting solvents for more rigorous quantitative analysis.[7][11][12]

Objective: To quickly classify the compound's solubility in a range of representative solvents.

Methodology:

-

Preparation: Place approximately 10-25 mg of this compound into a series of small, clearly labeled test tubes.

-

Solvent Addition: To each tube, add 0.75 mL of a single solvent (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Methanol, Dichloromethane, Hexane) in small portions.

-

Agitation: After each addition, shake the test tube vigorously for approximately 60 seconds.[11]

-

Observation: Visually inspect the tube for dissolution. A compound is considered "soluble" if it dissolves completely, forming a clear, homogeneous solution. It is "insoluble" if solid particles remain visible.

-

pH Testing (for aqueous solutions): If the compound is soluble in water, test the solution's pH with litmus or pH paper to confirm its acidic or basic nature.[8][12]

-

Record: Document the results systematically in a table.

Protocol 2: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4] It measures the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[6]

Objective: To obtain precise, quantitative solubility values (e.g., in mg/mL or µg/mL) in selected solvents.

Methodology:

-

System Preparation: In a series of glass vials, add an excess amount of the solid compound to a known volume of the selected solvent or buffer system. "Excess" is confirmed by the presence of undissolved solid at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[4][13] Equilibrium is confirmed when the concentration of the solute in solution does not significantly change between sequential time points.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, the supernatant must be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged at high speed.

-

Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[5] A calibration curve with known standards is required for accurate quantification.

-

Calculation: The equilibrium solubility is calculated from the measured concentration, taking into account any dilution factors. Results should be reported in standard units (e.g., mg/mL) and should be the average of at least triplicate measurements.[13]

Critical Factors Influencing Solubility

A. The Profound Effect of pH

For an ionizable compound like this compound, pH is the most critical factor governing aqueous solubility.[1][9][10]

-

In Acidic Media (pH < pKa of Quinoline N): The quinoline nitrogen becomes protonated, forming a cation. This slightly increases aqueous solubility.

-

In Basic Media (pH > pKa of Carboxylic Acid): The carboxylic acid deprotonates to form a highly polar carboxylate anion. This is expected to cause a dramatic increase in aqueous solubility.

A pH-solubility profile should be determined by performing the quantitative shake-flask method across a range of buffered solutions, particularly covering the physiological pH range of 1.2 to 6.8 for biopharmaceutical relevance.[13]

Diagram of pH Influence on Ionization and Solubility

Caption: Impact of pH on the ionization state and solubility.

B. Solvent Polarity

The "like dissolves like" principle is a useful guideline.[11]

-

Polar Solvents (e.g., DMSO, Ethanol): Will interact favorably with the polar carboxylic acid and quinoline groups.

-

Non-Polar Solvents (e.g., Hexane): Will not effectively solvate the polar functional groups, leading to poor solubility.

-

Intermediate Polarity Solvents (e.g., Dichloromethane): Solubility will depend on the balance of interactions with both the polar and non-polar regions of the molecule.

C. Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3][9] This relationship should be verified experimentally if the compound is intended for use in applications with varying thermal conditions.

Conclusion and Best Practices

The solubility of this compound is a complex property governed by its amphipathic and ionizable nature. While theoretical predictions based on its structure provide a valuable starting point, they are no substitute for rigorous experimental determination.

For professionals in drug development and chemical research, a systematic approach is paramount. Begin with a qualitative screening to understand the general behavior of the compound, followed by the gold-standard shake-flask method to obtain precise, quantitative thermodynamic solubility data. Special attention must be paid to the effect of pH, as it is the most powerful determinant of this compound's aqueous solubility. The generation of a comprehensive solubility profile across a range of relevant solvents and pH values is an indispensable step in the successful development and application of this promising molecule.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.ws [chem.ws]

- 12. youtube.com [youtube.com]

- 13. who.int [who.int]

An In-depth Technical Guide to the Homologs and Analogs of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 6-bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, a potent scaffold in medicinal chemistry, with a primary focus on its homologs and analogs. We delve into the critical structure-activity relationships (SAR) that govern its biological activity, particularly as an inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in de novo pyrimidine biosynthesis. This guide offers detailed, field-proven synthetic protocols, discusses the rationale behind structural modifications, and presents a framework for the design of novel derivatives with enhanced therapeutic potential. All methodologies are presented to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Quinoline-4-Carboxylic Acid Core

The quinoline-4-carboxylic acid moiety is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific compound, this compound, serves as our central reference point. Its structure is characterized by three key regions, each amenable to modification for the fine-tuning of its pharmacological profile:

-

The Quinoline Core: A bicyclic aromatic system where substitutions on the benzo ring, such as the bromine at position 6, can significantly influence activity.

-

The C-2 Substituent: In our reference compound, this is a 4-isopropylphenyl group. This position is critical for interaction with the target protein, and its size, lipophilicity, and electronic properties are key determinants of potency.

-

The C-4 Carboxylic Acid: This functional group is often essential for biological activity, typically acting as a key binding motif, for instance, by forming salt bridges with amino acid residues in an enzyme's active site.[2][3]

This guide will systematically explore the impact of structural variations at these positions, with a particular emphasis on creating homologous series at the C-2 position and analyzing a range of analogous substitutions across the entire scaffold.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-elucidated mechanism of action for this class of compounds is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[2][4]

-

Role of DHODH: DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines. This pathway is crucial for the production of uridine monophosphate (UMP), a necessary precursor for DNA and RNA synthesis.

-

Therapeutic Rationale: Rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo pyrimidine pathway to meet their demand for nucleotides. By inhibiting DHODH, these compounds effectively starve cancer cells of the building blocks required for replication, leading to cell cycle arrest and apoptosis.[5]

The interaction of quinoline-4-carboxylic acid derivatives with hDHODH is a prime example of structure-based drug design. The binding pocket for this class of inhibitors, exemplified by the well-studied compound brequinar, is largely hydrophobic. This provides a clear rationale for the observed structure-activity relationships.[3][5]

Structure-Activity Relationship (SAR)

The potency of DHODH inhibition by this scaffold is governed by a set of well-defined structural requirements.

-

C-2 Position: There is a strong requirement for a bulky and hydrophobic substituent at this position.[3] This is because the C-2 substituent projects into a deep, nonpolar pocket within the DHODH enzyme. The lipophilicity of this group often correlates with inhibitory activity.[2]

-

C-4 Position: A strict requirement exists for the carboxylic acid group (or its corresponding salts).[3] This anionic group forms a critical salt bridge with a positively charged arginine residue (Arg136 in hDHODH), anchoring the inhibitor in the active site.[5]

-

C-6 Position: Halogenation at this position, such as with bromine, is generally well-tolerated and can enhance activity, potentially by increasing lipophilicity or through specific electronic interactions.

Homologs of this compound

A homologous series involves a systematic change in structure, typically by the addition of a repeating unit like a methylene group (-CH₂-). For our core molecule, the most logical homologous series involves varying the length of the alkyl chain at the para-position of the C-2 phenyl ring.

Rationale for Homologation

The purpose of synthesizing a homologous series (e.g., ethyl, n-propyl, n-butyl) is to systematically probe the size and lipophilicity of the hydrophobic binding pocket of DHODH. By incrementally increasing the chain length, we can determine the optimal size for the C-2 substituent to maximize van der Waals interactions within the pocket, thereby enhancing binding affinity and inhibitory potency.

| Homolog (R group) | Structure | Expected Impact on Lipophilicity (cLogP) |

| Ethyl (-CH₂CH₃) | 2-(4-ethylphenyl) | Lower than isopropyl |

| Isopropyl (-CH(CH₃)₂) | (Reference Compound) | Baseline |

| n-Propyl (-CH₂CH₂CH₃) | 2-(4-propylphenyl) | Similar to isopropyl |

| sec-Butyl (-CH(CH₃)CH₂CH₃) | 2-(4-sec-butylphenyl) | Higher than isopropyl |

| n-Butyl (-CH₂CH₂CH₂CH₃) | 2-(4-butylphenyl) | Higher than isopropyl |

Synthesis of Homologs

The synthesis of these homologs follows a convergent strategy, where the appropriately substituted 4-alkylbenzaldehyde is prepared first and then utilized in a Doebner reaction.

Experimental Protocol: Doebner Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

This protocol is adapted from a robust, modified Doebner reaction that is effective for a range of anilines and aldehydes.

Materials:

-

4-Bromoaniline

-

Appropriate 4-alkylbenzaldehyde (e.g., 4-ethylbenzaldehyde, 4-propylbenzaldehyde)

-

Pyruvic acid

-

Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 4-bromoaniline (1.0 eq) and the 4-alkylbenzaldehyde (1.1 eq) in acetonitrile.

-

Catalyst Addition: At room temperature, add BF₃·OEt₂ (0.5 eq) to the stirred solution.

-

Initial Heating: Heat the reaction mixture to 65 °C and stir for 1 hour.

-

Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.8 eq) in acetonitrile. Add this solution dropwise to the heated reaction mixture over 10-15 minutes.

-

Reaction: Maintain the reaction at 65 °C and stir for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (EtOAc) and wash with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer again with EtOAc.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 2-(4-alkylphenyl)-6-bromoquinoline-4-carboxylic acid.

Analogs of this compound

Analogs are compounds that are structurally similar but not necessarily in a systematically incremental way like homologs. The exploration of analogs is crucial for understanding the broader SAR and for optimizing properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

Modifications at the C-2 Phenyl Ring

-

Electronic Effects: Introducing electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃, -Cl) groups can modulate the electronic character of the ring and its interaction with the target.

-

Steric Effects: Varying the position of substituents (ortho, meta, para) can probe steric constraints within the binding pocket.

-

Scaffold Hopping: Replacing the phenyl ring entirely with other aromatic or heteroaromatic systems (e.g., pyridine, furan) is a common strategy to discover novel interactions and improve properties like solubility.[2]

Modifications at the Quinoline Core

-

Position 6: While our core molecule has a bromine, other halogens (Cl, F) or small alkyl groups could be explored.

-

Other Positions (C-5, C-7, C-8): Substitution at these positions can influence the overall electronics and lipophilicity of the molecule, which can impact both target binding and pharmacokinetic properties.[6]

Representative Analogs and Their Significance

| Analog Structure | Modification | Rationale / Implication |

| 6-Bromo-2-(pyridin-4-yl )quinoline-4-carboxylic acid | Phenyl to Pyridyl | Introduces a nitrogen atom, potentially forming new hydrogen bonds and improving solubility.[2] |

| 6-Bromo-2-(4-methoxyphenyl )quinoline-4-carboxylic acid | Isopropyl to Methoxy | Explores the effect of an electron-donating group and alters the hydrophobic character. |

| 7-Fluoro -2-(4-isopropylphenyl)quinoline-4-carboxylic acid | 6-Bromo to 7-Fluoro | Shifts the position and nature of the halogen to probe different regions of the binding site. |

| 6-Bromo-2-(4-isopropylphenyl)-3-methyl -quinoline-4-carboxylic acid | Addition of C-3 Methyl | The addition of a methyl group at the C-3 position can introduce steric hindrance that may affect the orientation of the C-2 aryl group, potentially improving potency as seen in some analogs.[5] |

The synthesis of these analogs generally follows the same Doebner or Pfitzinger reaction pathways, utilizing the appropriately substituted anilines or aldehydes as starting materials.

Conclusion and Future Directions

This compound represents a highly adaptable and potent chemical scaffold. Its mechanism of action through the inhibition of hDHODH provides a solid foundation for the rational design of new anticancer agents.

The exploration of homologs by varying the C-2 aryl alkyl substituent allows for the systematic optimization of hydrophobic interactions within the enzyme's active site. The synthesis and evaluation of a complete series (ethyl, propyl, butyl, etc.) is a critical next step to precisely map this interaction space.

The investigation of diverse analogs opens avenues for improving pharmacokinetic properties, exploring alternative binding modes, and potentially discovering activity against other targets. Future work should focus on a multi-parameter optimization approach, balancing potency with crucial drug-like properties such as solubility, metabolic stability, and oral bioavailability. The synthetic protocols and SAR principles detailed in this guide provide a robust framework for these future drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. physchemres.org [physchemres.org]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Investigation of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid in Cell Culture

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acid Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Among these, quinoline-4-carboxylic acid derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential as anticancer agents.[1][3] These compounds have been reported to exert their effects through various mechanisms, including the inhibition of critical cellular enzymes such as histone deacetylases (HDACs) and sirtuins (SIRTs), which are key regulators of gene expression and cellular metabolism.[4][5] The structural versatility of the quinoline-4-carboxylic acid core allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties to target specific cellular pathways. This document provides a detailed guide for the initial in vitro characterization of a novel derivative, 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid , in a cell culture setting.

Compound Profile: this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈BrNO₂ | Inferred |

| Molecular Weight | 396.27 g/mol | Inferred |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in DMSO, DMF, and ethanol | [6] |

| Storage | Store at -20°C for long-term stability | General lab practice |

Proposed Mechanism of Action

Based on the current literature for structurally related quinoline-4-carboxylic acid derivatives, a plausible hypothesis for the mechanism of action of this compound is the inhibition of a key signaling pathway involved in cancer cell proliferation and survival. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a critical kinase or a transcriptional regulator, leading to cell cycle arrest and apoptosis. The following protocols are designed to test this hypothesis.

Caption: Proposed inhibitory action on a generic signaling pathway.

PART 1: Compound Handling and Preparation

1.1. Safety Precautions

Researchers should consult the Safety Data Sheet (SDS) for detailed handling and safety information.[7][8][9] As a general precaution for a novel compound with an unknown toxicological profile:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

1.2. Preparation of Stock Solutions

The solubility of quinoline-4-carboxylic acid derivatives is generally good in organic solvents like DMSO.[6]

-

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

-

Protocol:

-

Aseptically weigh out a precise amount of the compound (e.g., 5 mg).

-

Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

PART 2: Cell-Based Assays

2.1. Cell Line Selection and Maintenance

Based on the reported activity of similar quinoline derivatives against various cancer types, a panel of cell lines is recommended for initial screening.[1][2]

-

Recommended Cell Lines:

-

MCF-7: Human breast adenocarcinoma

-

A549: Human lung carcinoma

-

HeLa: Human cervical cancer

-

K-562: Human chronic myelogenous leukemia

-

-

Culture Conditions:

-

Maintain cells in the recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture cells upon reaching 80-90% confluency.

-

2.2. Workflow for In Vitro Evaluation

Caption: A generalized workflow for initial compound screening.

2.3. Protocol: Cell Viability (MTT) Assay

This assay will determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Materials:

-

Cultured cancer cells

-

96-well cell culture plates

-

Complete growth medium

-

Compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

-

Protocol:

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

2.4. Protocol: Cell Cycle Analysis

This protocol will determine if the compound induces cell cycle arrest.

-

Materials:

-

Cultured cancer cells

-

6-well cell culture plates

-

Compound at 1x and 2x the determined IC50

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the compound at the desired concentrations for 24 hours.

-

Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

2.5. Protocol: Apoptosis Assay (Annexin V/PI Staining)

This assay will determine if the compound induces programmed cell death.

-

Materials:

-

Cultured cancer cells

-

6-well cell culture plates

-

Compound at 1x and 2x the determined IC50

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Seed and treat cells as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Data Interpretation and Next Steps

The initial screening will provide valuable information on the cytotoxic and cytostatic effects of this compound.

| Assay | Expected Outcome | Interpretation |

| MTT Assay | Dose-dependent decrease in cell viability | Determination of IC50 for subsequent experiments |

| Cell Cycle Analysis | Accumulation of cells in a specific phase (e.g., G1, G2/M) | Indicates interference with cell cycle progression |

| Apoptosis Assay | Increase in Annexin V positive cells | Suggests induction of programmed cell death |

Should the compound show significant activity, further studies could include Western blotting to probe for changes in key signaling proteins, target engagement assays to confirm interaction with the hypothesized target, and in vivo studies in animal models.

References

- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neuroquantology.com [neuroquantology.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. aaronchem.com [aaronchem.com]

Application Notes and Protocols for 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid: A Research Chemical for Anticancer and Anti-inflammatory Investigations

Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery

The quinoline-4-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous synthetic and natural compounds with a wide array of pharmacological activities.[1] This heterocyclic system is particularly noted for its prevalence in compounds exhibiting anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The versatility of the quinoline ring allows for substitutions at multiple positions, enabling the fine-tuning of a compound's biological and pharmacokinetic profiles.

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is a specific derivative within this class. Its structure combines several key features that suggest its potential as a valuable research tool:

-

The 2-Aryl-Quinoline-4-Carboxylic Acid Core: This fundamental structure is frequently associated with a range of biological activities, including the inhibition of various enzymes and interference with cellular signaling pathways.[4][5]

-

6-Bromo Substitution: Halogenation, particularly bromination, at the 6-position of the quinoline ring has been shown in related compounds to enhance cytotoxic and other biological activities.[1][2]

-

2-(4-isopropylphenyl) Group: The presence of an aryl group at the 2-position is a common feature in this class of compounds. The isopropyl substituent on the phenyl ring increases lipophilicity, which may influence cell membrane permeability and interaction with hydrophobic pockets of target proteins.

-

4-Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, and can be involved in coordinating with metal ions, which is a potential mechanism for the activity of some quinoline derivatives.[6]

This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound as a research chemical, with a primary focus on its extrapolated applications in cancer and inflammation research based on the activities of structurally related compounds.

Synthesis of this compound

This compound can be synthesized via the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[7][8]

Protocol: Doebner Synthesis

-

Reactants:

-

4-Bromoaniline

-

4-Isopropylbenzaldehyde

-

Pyruvic acid

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve 4-bromoaniline (1 equivalent) and 4-isopropylbenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add pyruvic acid (1 equivalent) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Application I: Anticancer Research

Derivatives of 2-aryl-quinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of protein kinases and histone deacetylases (HDACs), induction of apoptosis, and cell cycle arrest.[2][9]

Evaluation of Cytotoxicity

A primary step in assessing the anticancer potential of a compound is to determine its cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[1]

Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

| Cancer Cell Line | Putative IC₅₀ (µM) |

| MCF-7 (Breast) | 5 - 20 |

| A549 (Lung) | 10 - 50 |

| HCT116 (Colon) | 8 - 30 |

| This table presents hypothetical IC₅₀ values based on data for structurally related compounds. |

Investigation of Mechanism of Action: Kinase Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, PI3K/mTOR, and Pim-1 kinase.[10][11][12] An in vitro kinase assay can be used to screen for the inhibitory activity of this compound against a panel of kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Assay)

-

Reagents and Materials:

-

Recombinant kinase of interest (e.g., Pim-1, EGFR)

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer in a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Investigation of Mechanism of Action: Cell Cycle Analysis

Anticancer compounds often induce cell cycle arrest at specific checkpoints (G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the cell cycle distribution of a cell population.[9][13]

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).[14]

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Application II: Anti-inflammatory Research

Quinoline-4-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties.[6] A common in vitro model to assess anti-inflammatory activity is the lipopolysaccharide (LPS)-stimulated macrophage model, which measures the inhibition of pro-inflammatory cytokine production.

Caption: Potential inhibition of the LPS-induced TNF-α pathway.

Protocol: Inhibition of LPS-Induced TNF-α Production in Macrophages

-

Cell Culture:

-

Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach 80-90% confluency.

-

-

Compound Pre-treatment:

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

-

LPS Stimulation:

-

Sample Collection and Analysis:

-

For Protein Analysis: Collect the cell culture supernatant. Measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.

-

For mRNA Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of TNF-α mRNA, using a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α production or expression at each concentration of the compound compared to the vehicle control.

-

Determine the IC₅₀ value for the inhibition of TNF-α.

-

Conclusion and Future Directions

This compound, as a member of the pharmacologically significant quinoline-4-carboxylic acid class, presents a promising scaffold for investigation in drug discovery. The protocols outlined in this document provide a foundational framework for exploring its potential anticancer and anti-inflammatory activities. Further research could delve into more specific mechanisms, such as its effects on other kinase families, its potential as an HDAC inhibitor, and its in vivo efficacy in animal models of cancer and inflammation. The structural features of this compound warrant a thorough investigation to unlock its full potential as a valuable tool for chemical biology and drug development research.

References

- 1. benchchem.com [benchchem.com]

- 2. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. abcam.cn [abcam.cn]

- 7. benchchem.com [benchchem.com]

- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wp.uthscsa.edu [wp.uthscsa.edu]

- 15. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: Quinoline-4-carboxylic acids represent a versatile and privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[1][2][3] The subject of this guide, 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, is a novel derivative whose in vivo characteristics are yet to be fully elucidated. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, designed for researchers in pharmacology, drug discovery, and translational medicine. The protocols herein are structured to first establish a foundational pharmacokinetic and safety profile, followed by an exploratory assessment of efficacy in a relevant disease model. The experimental designs prioritize scientific rigor, ethical considerations, and reproducibility, adhering to best practices in preclinical research.[4][5]

Pillar 1: Foundational In Vivo Characterization

A thorough understanding of a compound's behavior within a living system is paramount before embarking on efficacy studies. This initial phase focuses on determining the pharmacokinetic (PK) profile and establishing a preliminary safety and tolerability window.

A significant hurdle for many carboxylic acid-containing compounds is poor aqueous solubility, which can hinder bioavailability.[6] An appropriate formulation is critical for achieving consistent and predictable systemic exposure in animal models.

Protocol 1: Vehicle Screening and Formulation Preparation

-

Solubility Assessment: Begin by assessing the solubility of this compound in a panel of pharmaceutically acceptable vehicles. A suggested starting panel is presented in Table 1.

-

Vehicle Selection: Choose a vehicle that provides complete solubilization at the desired concentration. If a simple solution is not achievable, consider co-solvents, surfactants, or complexation agents like cyclodextrins.[7] For early-stage studies, a solution is preferable to a suspension to minimize variability.

-

pH Adjustment: For aqueous-based vehicles, carefully adjust the pH to aid dissolution. However, be mindful of potential compound degradation and physiological compatibility.

-

Stability Testing: Once a lead vehicle is identified, assess the short-term stability of the formulation at room temperature and under refrigeration to ensure dosing consistency throughout the study.

-

Final Preparation: On each day of dosing, prepare the formulation fresh and ensure complete dissolution before administration.

| Vehicle Component | Rationale |

| Saline (0.9% NaCl) | Standard aqueous vehicle for soluble compounds. |

| PBS (Phosphate-Buffered Saline) | Buffered aqueous vehicle, maintains physiological pH. |

| 5% DMSO / 95% Saline | Use of a small amount of a strong organic solvent to aid solubility. |

| 10% Solutol HS 15 / 90% Water | Non-ionic solubilizer and emulsifying agent. |

| 20% Hydroxypropyl-β-cyclodextrin | Complexation agent to enhance solubility of hydrophobic molecules.[7] |

Table 1: Suggested Vehicle Screening Panel

The objective of the initial PK study is to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. This data is essential for designing rational dosing schedules for subsequent efficacy and toxicology studies.[8]

Protocol 2: Single-Dose Pharmacokinetic Study in Mice

-

Animal Model: Utilize male C57BL/6 mice, 8-10 weeks of age. This strain is widely used and has a well-characterized physiology.

-

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the 3Rs principles (Replacement, Reduction, and Refinement).[9][10][11]

-

Study Design:

-

Group 1 (Intravenous, IV): n=3-4 mice per time point. Administer a single IV bolus dose (e.g., 1-2 mg/kg) via the tail vein. This group provides data on clearance, volume of distribution, and terminal half-life.

-

Group 2 (Oral, PO): n=3-4 mice per time point. Administer a single oral gavage dose (e.g., 10 mg/kg). This group allows for the determination of oral bioavailability (F%).

-

-

Blood Sampling: Collect sparse blood samples (e.g., 25-50 µL) from a consistent site (e.g., saphenous vein) at predefined time points. A typical sampling schedule is presented in Table 2.

-

Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Calculate key PK parameters using non-compartmental analysis software.

| Route | Time Points (post-dose) |

| IV | 2 min, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h |

| PO | 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h |

Table 2: Suggested Blood Sampling Schedule for PK Study

Caption: Workflow for the single-dose pharmacokinetic study.

This study aims to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity following a single administration of the compound.

Protocol 3: Dose Range Finding Study in Mice

-

Animal Model: Utilize male and female Swiss Webster mice, 8-10 weeks of age, to assess for any sex-based differences in toxicity.

-

Study Design: Administer single, escalating doses of the compound via the intended route for efficacy studies (e.g., oral gavage). Start with a dose approximately 3-5 times the projected efficacious dose (if known) or based on PK data.

-

Dose Escalation: Employ a modified up-and-down procedure. For example, start with 3 mice at a given dose. If no adverse effects are seen, escalate the dose in the next cohort. If adverse effects are observed, de-escalate the dose.

-

Clinical Observations: Monitor animals closely for the first 4 hours post-dose, and then daily for 7-14 days. Record clinical signs of toxicity, changes in body weight, and any mortality.

-

Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity. This information is crucial for selecting dose levels for efficacy studies.

Pillar 2: Exploratory Efficacy Evaluation

Based on the broad anti-inflammatory and anticancer activities reported for quinoline-4-carboxylic acid derivatives, a logical next step is to screen for efficacy in a relevant in vivo model.[12][13] An acute inflammation model is often a cost-effective and rapid way to obtain initial efficacy data.

The xylene-induced ear edema model in mice is a well-established and reproducible assay for evaluating the topical or systemic activity of anti-inflammatory agents.[14] Xylene acts as an irritant, inducing vasodilation and increased vascular permeability, leading to fluid accumulation (edema).

Caption: Postulated mechanism of xylene-induced inflammation.

-

Animal Model: Male BALB/c mice, 6-8 weeks of age.

-

Study Groups:

-

Group 1 (Vehicle Control): n=8 mice. Administer the selected vehicle.

-

Group 2 (Positive Control): n=8 mice. Administer a known anti-inflammatory drug, such as Diclofenac (5 mg/kg, IP).[14]

-

Groups 3-5 (Test Compound): n=8 mice per group. Administer this compound at three dose levels (e.g., 10, 30, and 100 mg/kg, PO), selected based on PK and tolerability data.

-

-

Experimental Procedure:

-

Administer the test compound or controls systemically (e.g., PO or IP) 30-60 minutes prior to the inflammatory challenge.

-

Apply a fixed volume (e.g., 20 µL) of xylene to the inner and outer surfaces of the right ear of each mouse. The left ear serves as the untreated control.

-

After a set time (e.g., 2 hours), humanely euthanize the mice.

-